5-(溴甲基)噁唑

描述

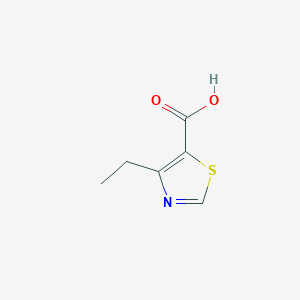

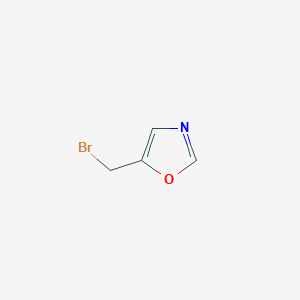

5-(Bromomethyl)oxazole is a compound with the molecular formula C4H4BrNO . It is a heterocyclic compound that includes a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of oxazole-based molecules, including 5-(Bromomethyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is considered one of the most suitable strategies for preparing oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)oxazole includes a five-membered ring with one nitrogen atom and one oxygen atom . The InChI code for this compound isInChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 . Physical And Chemical Properties Analysis

The molecular weight of 5-(Bromomethyl)oxazole is 161.98 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 59.7 . The compound has a rotatable bond count of 1 and does not have any hydrogen bond donors .科学研究应用

Synthesis of Medicinal Compounds

5-(Bromomethyl)oxazole: serves as a pivotal intermediate in the synthesis of oxazole-based medicinal compounds. Utilizing the van Leusen oxazole synthesis, researchers can create a diverse array of oxazole derivatives that play a crucial role in drug discovery . These compounds are valuable for their potential therapeutic properties and are frequently employed in the treatment of diseases such as antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, and antidiabetic conditions .

Magnetic Nanocatalyst Development

The compound is instrumental in the development of magnetic nanocatalysts for the synthesis of oxazole derivatives. Magnetic nanoparticles offer high stability and easy surface modification, allowing for the creation of efficient catalysts. The most notable feature of these nanocatalysts is their simple separation from the reaction mixture using an external magnet, which revolutionizes organic synthesis .

Biological Activity Screening

“5-(Bromomethyl)oxazole” derivatives are synthesized and screened for a wide spectrum of biological activities. The oxazole nucleus is known for its significant heterocyclic structure, which binds easily with a variety of receptors and enzymes, showcasing broad biological activities .

Antibacterial Agents

Researchers have utilized “5-(Bromomethyl)oxazole” to develop novel antibacterial agents. The structural diversity of oxazole-based molecules allows them to interact with different bacterial targets, providing new pathways for combating antibiotic resistance .

Antifungal Therapeutics

The compound’s derivatives are also explored for their antifungal properties. By forming the core structure of many antifungal drugs, oxazole rings contribute to the development of new treatments for fungal infections .

Anticancer Drug Design

“5-(Bromomethyl)oxazole” is a key starting material in the design of anticancer drugs. Its ability to integrate into complex molecules that can target cancer cells makes it an invaluable asset in oncological research .

Anti-inflammatory Medication

The synthesis of anti-inflammatory medication often involves oxazole derivatives. These compounds can modulate inflammatory pathways, leading to the development of new drugs to treat chronic inflammatory diseases .

Antiviral Research

Finally, “5-(Bromomethyl)oxazole” plays a role in the synthesis of antiviral agents. The oxazole ring’s versatility in binding to viral enzymes and receptors makes it a potent tool for creating drugs that can inhibit viral replication .

安全和危害

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . The chemical should not be allowed to enter drains, and discharge into the environment must be avoided .

未来方向

Oxazole-based molecules, including 5-(Bromomethyl)oxazole, have received attention from researchers globally due to their various biological activities . Future research may focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . These efforts can help overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .

作用机制

Target of Action

5-(Bromomethyl)oxazole is a derivative of the oxazole family .

Mode of Action

Oxazole derivatives are known to interact with various biological targets based on their chemical diversity

Biochemical Pathways

Oxazole derivatives, including 5-(Bromomethyl)oxazole, are known to affect a wide range of biological activities . They have been associated with various biological activities such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . .

Result of Action

Oxazole derivatives are known to have a wide range of biological activities

属性

IUPAC Name |

5-(bromomethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDMJZUHSLWFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470235 | |

| Record name | 5-(BROMOMETHYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)oxazole | |

CAS RN |

127232-42-2 | |

| Record name | 5-(BROMOMETHYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing 5-(bromomethyl)oxazole from amino acid-derived precursors?

A1: The research article highlights a novel, gold-catalyzed synthetic route for producing 5-(bromomethyl)oxazoles using readily available amino acid-derived propargylic amides as starting materials []. This method offers several advantages:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)

![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)